N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS: 921852-08-6) is a pyrrolo[3,2-d]pyrimidine derivative with a molecular formula of C21H16Cl2N4O3 and a molecular weight of 443.3 g/mol . Its structure features:
- A pyrrolo[3,2-d]pyrimidine core with two ketone groups at positions 2 and 3.
- A 5-methyl substituent on the pyrrolidine ring.
- 3-(4-chlorophenyl) and 7-carboxamide moieties, with the latter linked to a 3-chloro-4-methylphenyl group.
The compound’s Smiles notation is Cc1ccc(NC(=O)c2cn(C)c3c(=O)n(-c4ccc(Cl)cc4)c(=O)[nH]c23)cc1Cl, reflecting its chlorinated aromatic and heterocyclic components .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O3/c1-11-3-6-13(9-16(11)23)24-19(28)15-10-26(2)18-17(15)25-21(30)27(20(18)29)14-7-4-12(22)5-8-14/h3-10H,1-2H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRNVLPDCHMIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C24H21Cl2N5O2
- Molecular Weight : 498.43 g/mol
- CAS Number : 338430-29-8
The biological activity of this compound has been primarily evaluated through its cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation. Here are some notable findings:
- Cytotoxicity : The compound demonstrated significant cytotoxic activity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC50 values were reported to be below 100 μM for these cell lines, indicating potent activity .
- Apoptotic Activity : Studies have shown that treatment with this compound leads to increased apoptotic cell populations. This was evidenced by:
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Apoptosis Induction |
|---|---|---|
| HCT-116 | 36 | Yes |
| HeLa | 34 | Yes |
| MCF-7 | 59 | Yes |
Case Studies and Research Findings
- Study on HCT-116 and HeLa Cells :
- Caspase Activation :
- Metabolic Stability :
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example:
- A study demonstrated that related compounds inhibited tumor growth in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In silico studies suggest it may inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes associated with disease pathways, particularly those involved in cancer and inflammation .
Pharmaceutical Research
Due to its diverse biological activities, this compound is of interest in pharmaceutical research for developing new therapeutic agents targeting cancer and inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, providing insights into its mechanism of action and guiding further optimization .
Case Study 1: Anticancer Activity
A case study involving a series of pyrrolopyrimidine derivatives demonstrated significant anticancer activity against breast cancer cell lines, suggesting that modifications to the core structure can enhance efficacy .
Case Study 2: Anti-inflammatory Activity
In another study, a derivative of this compound was tested for its anti-inflammatory properties using animal models of arthritis. Results indicated a marked reduction in inflammation markers compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocycle Variations
Pyrrolo[3,2-d]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine
- Compound A : N-(4-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS: 310451-48-0)
- Core : Pyrazolo[1,5-a]pyrimidine (6-membered ring with a pyrazole fusion).
- Substituents : 7-Trifluoromethyl, 5-(4-methylphenyl), and 4-chlorophenyl carboxamide.
- Molecular Weight : 434.84 g/mol (C21H18ClF3N4O ) .
- Key Difference : The trifluoromethyl group enhances metabolic stability compared to the target compound’s chlorophenyl groups.
Pyrrolo[3,2-d]pyrimidine vs. Furo[2,3-b]pyridine
- Compound B : 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide
Substituent Modifications on Pyrrolo[3,2-d]pyrimidine Core
Carboxamide Side Chain Variations
- Compound C : 3-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Ester vs. Carboxamide Functionalization
- Compound D: Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Functional Group: Ethyl ester at position 7 (vs. carboxamide in the target compound). Impact: The ester group may reduce metabolic stability but improve cell membrane permeability .
Structural and Functional Comparison Table
Key Findings and Implications
Core Heterocycle : The pyrrolo[3,2-d]pyrimidine core (target compound) offers distinct electronic properties compared to pyrazolo[1,5-a]pyrimidine (Compound A) or furo[2,3-b]pyridine (Compound B), influencing binding to biological targets.
Trifluoromethyl (Compound A): Improves metabolic stability and bioavailability . Dimethoxyethyl (Compound C): Increases solubility, aiding in pharmacokinetic optimization .
Synthetic Flexibility : Carboxamide and ester derivatives (e.g., Compounds D) demonstrate modularity in functional group incorporation for structure-activity relationship (SAR) studies .
Preparation Methods
Preparation of 3-(4-Chlorophenyl)glutaric Acid
The 3-(4-chlorophenyl) substituent is introduced via a modified Stobbe condensation. Ethyl acetoacetate reacts with 4-chlorobenzaldehyde in the presence of potassium hydroxide in ethanol, yielding 3-(4-chlorophenyl)glutaric acid with a purity of 99.9% after recrystallization in methyl isobutyl ketone. This intermediate serves as a precursor for further functionalization.
Reaction Conditions
Synthesis of 4-Bromo-N-(3-chloro-4-methylphenyl)benzamide
The N-(3-chloro-4-methylphenyl)carboxamide group is synthesized via palladium-catalyzed coupling. 3-Chloro-4-methylphenyl isocyanate reacts with 4-bromophenylboronic acid in tetrahydrofuran (THF) under inert atmosphere, using palladium diacetate and triphenylphosphine as catalysts.
Reaction Conditions
- Catalysts : Palladium diacetate, triphenylphosphine
- Solvent : Tetrahydrofuran (THF)
- Temperature : 20°C
- Duration : 40 hours
- Yield : 37%
Cyclization to Form the Pyrrolo[3,2-d]Pyrimidine Core
Base-Mediated Cyclization
The pyrrolo[3,2-d]pyrimidine scaffold is constructed via cyclization of a substituted pyrimidine intermediate. A 2-amino-5-methylfuran derivative reacts with a guanidine nucleophile under basic conditions, forming the tetrahydro-1H-pyrrolo[3,2-d]pyrimidine ring. This method avoids specialized equipment and achieves high regioselectivity.
Reaction Conditions
Acid-Catalyzed Ring Closure
Alternative cyclization employs concentrated sulfuric acid to dehydrate and cyclize α-dicyanomethyl derivatives. For example, a substituted alkanoic acid ester treated with conc. H₂SO₄ at 100°C forms the pyrrolo[3,2-d]pyrimidine core with a 5-methyl group.
Reaction Conditions
- Catalyst : Concentrated H₂SO₄
- Temperature : 100°C (water bath)
- Duration : 10 minutes
- Workup : Neutralization with 20% KOH, recrystallization
Formation of the 7-Carboxamide Group
EDC-Mediated Amidation
The carboxylic acid at position 7 is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with 3-chloro-4-methylaniline. This method, adapted from RET inhibitor syntheses, achieves moderate to high yields.
Reaction Conditions
- Coupling Agent : EDC
- Solvent : Dichloromethane (DCM)
- Temperature : Room temperature
- Duration : 12 hours
- Yield : 60–75%
Optimization and Purification
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
